molecular formula C11H13FOS B8081037 3-(3-Fluoro-4-methylphenyl)thiolan-3-ol

3-(3-Fluoro-4-methylphenyl)thiolan-3-ol

Cat. No.: B8081037
M. Wt: 212.29 g/mol
InChI Key: QWLZPCWEIVJJLN-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 3-fluoro-4-methylphenyl moiety. This structure combines aromatic fluorination and methylation, which are critical for modulating electronic and steric properties in medicinal and agrochemical applications. The compound is cataloged as a 5-membered heterocycle by CymitQuimica, though its commercial availability is currently discontinued . Its synthesis likely involves strategies analogous to Mitsunobu reactions or multi-step protocols, as seen in related thiolan-3-ol derivatives .

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FOS/c1-8-2-3-9(6-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLZPCWEIVJJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCSC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-fluoro-4-methylphenyl group distinguishes this compound from analogs with simpler or differently substituted aromatic systems:

  • 2-(3-Fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: This patent-listed compound shares the same substituted phenyl group but incorporates a pyridopyrimidinone core. The fluorine and methyl groups enhance lipophilicity and metabolic stability compared to unsubstituted phenyl analogs .
  • 3-Fluoro-4-methylbenzoyl chloride : A precursor with an acyl chloride group instead of a thiolane ring. The absence of the hydroxylated thiolane reduces hydrogen-bonding capacity, making it more reactive in nucleophilic substitutions .

Heterocyclic Core Modifications

The thiolan-3-ol moiety is critical for stereoelectronic effects:

  • 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione: While lacking the thiolane ring, this triazole-thione derivative demonstrates how fluorine substitution on phenyl groups improves synthesis yields (85% here) and bioactivity .
  • [4-(2-Chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl]-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl]-amine : This patented compound replaces the thiolane with a thiazole ring, introducing additional steric bulk and altering binding affinity in agrochemical contexts .

Key Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications Reference
3-(3-Fluoro-4-methylphenyl)thiolan-3-ol Thiolane 3-OH, 3-Fluoro-4-methylphenyl Discontinued; heterocyclic intermediate
2-(3-Fluoro-4-methylphenyl)-pyridopyrimidinone Pyridopyrimidinone Piperazine, 3-Fluoro-4-methylphenyl Patent-listed; kinase inhibition
3-Fluoro-4-methylbenzoyl chloride Benzoyl chloride 3-Fluoro-4-methylphenyl Precursor for acylations
4-Amino-5-(3-fluorophenyl)-triazole-3-thione Triazole-thione 3-Fluorophenyl High-yield synthesis (85%)

Research Findings and Implications

  • Electronic Effects : The 3-fluoro group withdraws electrons, enhancing aromatic ring stability, while the 4-methyl group donates electrons, balancing solubility and reactivity. This dual substitution is advantageous in drug design for optimizing pharmacokinetics .
  • Steric Hindrance: The methyl group in the 4-position may limit rotational freedom in the phenyl ring, affecting binding to biological targets compared to non-methylated analogs .
  • Synthetic Challenges : The discontinuation of this compound highlights scalability issues common in sulfur heterocycles, necessitating alternative routes like microwave-assisted synthesis .

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